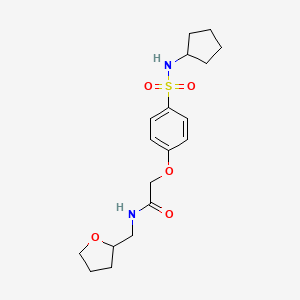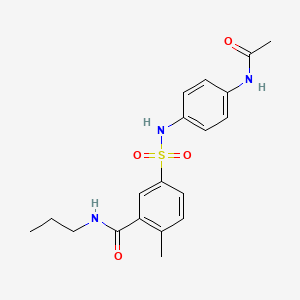
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide, also known as APR-246, is a small molecule drug that has shown promising results in the treatment of various types of cancer. This compound has been extensively studied in recent years, and its mechanism of action and biochemical and physiological effects have been elucidated.
Wirkmechanismus
The mechanism of action of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide involves the reactivation of mutant p53 protein. This compound binds to mutant p53 protein and induces a conformational change, which leads to the reactivation of this protein. The reactivation of mutant p53 protein leads to the induction of apoptosis in cancer cells. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes.
Biochemical and Physiological Effects
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. This compound also inhibits the growth and proliferation of cancer cells. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been shown to reactivate mutant p53 protein, which is a tumor suppressor protein that is often mutated in cancer cells. The reactivation of mutant p53 protein leads to the induction of apoptosis in cancer cells. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide also induces the expression of pro-apoptotic genes and inhibits the expression of anti-apoptotic genes.
Vorteile Und Einschränkungen Für Laborexperimente
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has several advantages for lab experiments. This compound is highly pure and has a high yield, which makes it easy to work with. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been extensively studied in various types of cancer, which makes it a well-characterized compound. However, 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has some limitations for lab experiments. This compound is expensive, which makes it difficult to use in large-scale experiments. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide also has a short half-life, which makes it difficult to use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide. One direction is to investigate the use of this compound in combination with other drugs for the treatment of cancer. Another direction is to investigate the use of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide in other diseases, such as neurodegenerative diseases. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has also been shown to have immunomodulatory effects, which makes it a potential candidate for the treatment of autoimmune diseases. Further research is needed to fully understand the potential of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide in these areas.
Conclusion
In conclusion, 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide is a promising small molecule drug that has shown potential in the treatment of various types of cancer. This compound has been extensively studied, and its mechanism of action and biochemical and physiological effects have been elucidated. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide, which include investigating its use in combination with other drugs and in other diseases. Further research is needed to fully understand the potential of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide in these areas.
Synthesemethoden
The synthesis of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide involves the reaction of 2-methyl-N-propylbenzamide with p-aminobenzenesulfonamide and acetic anhydride. This reaction results in the formation of 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide, which can be purified using column chromatography. The yield of this synthesis method is high, and the purity of the final product is excellent.
Wissenschaftliche Forschungsanwendungen
5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has been extensively studied in various types of cancer, including leukemia, ovarian cancer, and prostate cancer. This compound has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death. 5-(N-(4-acetamidophenyl)sulfamoyl)-2-methyl-N-propylbenzamide has also been shown to reactivate mutant p53 protein, which is a tumor suppressor protein that is often mutated in cancer cells. The reactivation of mutant p53 protein leads to the induction of apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
5-[(4-acetamidophenyl)sulfamoyl]-2-methyl-N-propylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S/c1-4-11-20-19(24)18-12-17(10-5-13(18)2)27(25,26)22-16-8-6-15(7-9-16)21-14(3)23/h5-10,12,22H,4,11H2,1-3H3,(H,20,24)(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUMAINIJSWGQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-phenylethyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7704831.png)
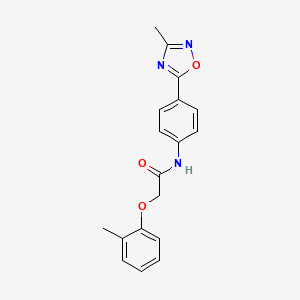
![4-methoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7704855.png)
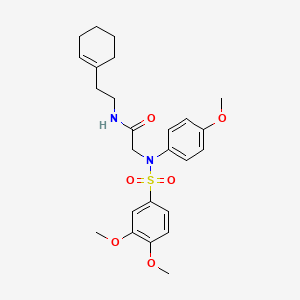
![N-(1-ethyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)isobutyramide](/img/structure/B7704863.png)
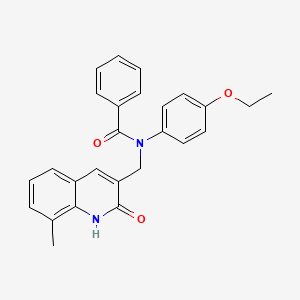
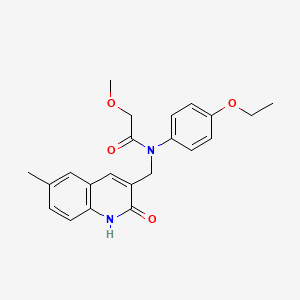
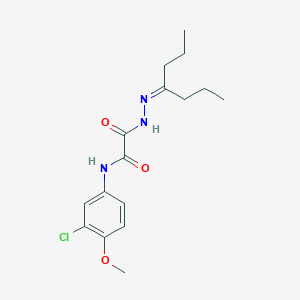
![N'-[(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene]-2-phenylacetohydrazide](/img/structure/B7704900.png)
